molecular formula C18H20FN5O2S B6441533 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549035-63-2

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441533
CAS No.: 2549035-63-2
M. Wt: 389.4 g/mol
InChI Key: MIXPGKAQACMKGI-UHFFFAOYSA-N
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Description

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a combination of pyrimidine, diazepane, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial preparation of 6-ethyl-5-fluoropyrimidin-4-yl derivatives, followed by the formation of the diazepane ring and subsequent coupling with the benzothiazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is unique due to its combination of pyrimidine, diazepane, and benzothiazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

The compound 3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzothiazole moiety linked to a diazepane ring and a pyrimidine substituent. The molecular formula is C16H19FN4O2SC_{16}H_{19}FN_4O_2S with a molecular weight of approximately 358.41 g/mol.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)8.78 ± 3.62High activity in 2D assays
NCI-H358 (Lung Cancer)6.68 ± 15High activity in 2D assays
MRC-5 (Normal Fibroblast)>50Non-active

These results indicate that the compound selectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, which is crucial for therapeutic applications .

The biological activity of this compound may be attributed to its ability to interfere with cellular pathways involved in cancer progression. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Additionally, the presence of the fluoropyrimidine group enhances the compound's interaction with DNA and RNA synthesis pathways, potentially leading to increased cytotoxicity against rapidly dividing cancer cells .

Antimicrobial Activity

Beyond anticancer properties, the compound has shown antimicrobial activity against various pathogens. In vitro studies indicate:

Microorganism Minimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

A notable case study involved the evaluation of similar benzothiazole derivatives in clinical settings. One study assessed the efficacy of a related compound on patients with non-small cell lung cancer (NSCLC), revealing a significant reduction in tumor size in patients treated with benzothiazole derivatives compared to control groups .

Another investigation focused on the antimicrobial effects of benzothiazole compounds in treating skin infections caused by resistant strains of Staphylococcus aureus, demonstrating effective clearance of infections in clinical trials .

Properties

IUPAC Name

3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2S/c1-2-14-16(19)18(21-12-20-14)24-9-5-8-23(10-11-24)17-13-6-3-4-7-15(13)27(25,26)22-17/h3-4,6-7,12H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPGKAQACMKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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